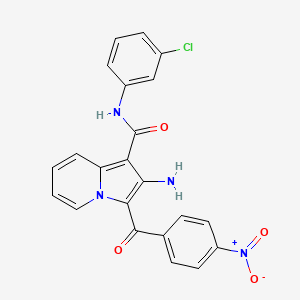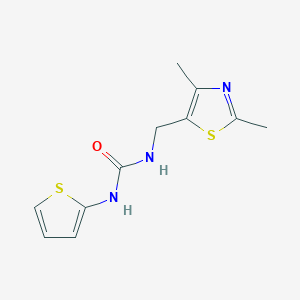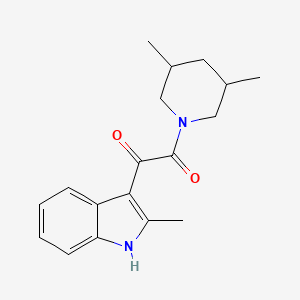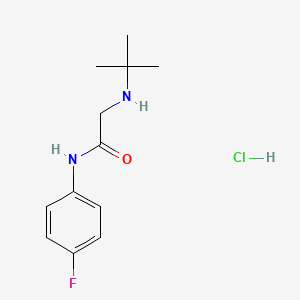![molecular formula C18H21N3O2 B2638749 2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325526-78-9](/img/structure/B2638749.png)
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPP and has been widely studied for its unique properties and mechanisms of action.
作用機序
The mechanism of action of EPPP involves its interaction with various proteins and enzymes in the body. EPPP has been shown to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in increased dopamine levels in the synapse, leading to enhanced dopaminergic signaling. EPPP has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
EPPP has been shown to have various biochemical and physiological effects in the body. In the brain, EPPP has been shown to increase dopamine levels, leading to enhanced dopaminergic signaling. This could have implications in the treatment of neurological disorders such as Parkinson's disease and addiction. In cancer cells, EPPP has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to the induction of apoptosis and inhibition of tumor growth.
実験室実験の利点と制限
One of the advantages of using EPPP in lab experiments is its potency and selectivity in inhibiting the dopamine transporter and various enzymes involved in cancer cell growth and survival. This makes it a valuable tool for studying the mechanisms of these proteins and developing novel therapeutic agents. However, one of the limitations of using EPPP is its potential toxicity and side effects, which could affect the validity of the results obtained from lab experiments.
将来の方向性
There are several future directions for the study of EPPP. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to explore its potential as a cancer therapy and develop novel therapeutic agents based on its mechanisms of action. Additionally, further studies are needed to determine its safety and potential side effects, which could affect its clinical use in the future.
合成法
The synthesis of EPPP involves the reaction of 4-ethoxyaniline with 2-methylpropanal in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to obtain the final product, EPPP. This synthesis method has been extensively studied and optimized to obtain high yields of EPPP.
科学的研究の応用
EPPP has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, EPPP has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could have implications in the treatment of neurological disorders such as Parkinson's disease and addiction. In cancer research, EPPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. EPPP has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and develop novel therapeutic agents.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-23-15-7-5-14(6-8-15)16-11-17-18(22)20(12-13(2)3)9-10-21(17)19-16/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQTOGROZYAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


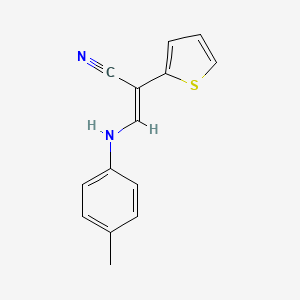
![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)

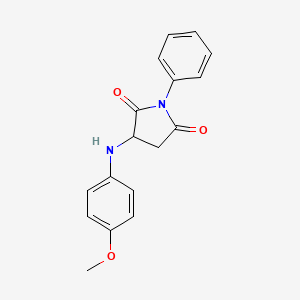

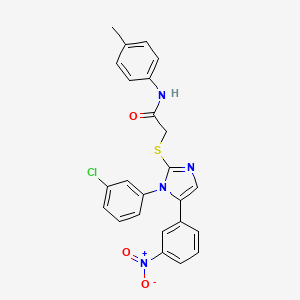
![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
